1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol
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Overview
Description
1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a compound that belongs to the class of heterocyclic organic compounds This compound features a piperidine ring substituted with an aminopyridine moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with ethyl-substituted piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine and pyridine compounds .
Scientific Research Applications
1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in drug discovery.
N-(Pyridin-2-yl)amides: These compounds have similar pharmacophore features and are studied for their medicinal applications.
Uniqueness: 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an aminopyridine moiety makes it a versatile scaffold for various applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)-3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C12H19N3O/c1-2-9-8-15(7-5-11(9)16)12-10(13)4-3-6-14-12/h3-4,6,9,11,16H,2,5,7-8,13H2,1H3 |
InChI Key |
ZEIZVRITSFEWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1O)C2=C(C=CC=N2)N |
Origin of Product |
United States |
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